4-phenylpiperazine-1-carbothioamide

Enzyme Inhibition Anti-ulcer Agents Helicobacter pylori

4-Phenylpiperazine-1-carbothioamide (CAS 242801-86-1) is a heterocyclic organic compound classified as a piperazine-carbothioamide derivative, defined by a phenyl substituent on the piperazine ring and a reactive carbothioamide group. This bifunctional structure serves as a versatile synthetic intermediate, enabling derivatization into complex molecules with documented biological activities, including enzyme inhibition and antimicrobial properties.

Molecular Formula C11H15N3S
Molecular Weight 221.32 g/mol
CAS No. 242801-86-1
Cat. No. B3050206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenylpiperazine-1-carbothioamide
CAS242801-86-1
Molecular FormulaC11H15N3S
Molecular Weight221.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=S)N
InChIInChI=1S/C11H15N3S/c12-11(15)14-8-6-13(7-9-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,15)
InChIKeyHCZWDNGTDWJGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpiperazine-1-carbothioamide (CAS 242801-86-1): A Strategic Chemical Scaffold for Procurement


4-Phenylpiperazine-1-carbothioamide (CAS 242801-86-1) is a heterocyclic organic compound classified as a piperazine-carbothioamide derivative, defined by a phenyl substituent on the piperazine ring and a reactive carbothioamide group [1]. This bifunctional structure serves as a versatile synthetic intermediate, enabling derivatization into complex molecules with documented biological activities, including enzyme inhibition and antimicrobial properties [2]. Its procurement value is rooted in its ability to act as a core pharmacophore for generating targeted compound libraries, distinguishing it from simpler piperazine or thiourea analogs that lack one of these key functional handles.

The Critical Flaw of Generic Substitution: Why Analogs Cannot Replicate 4-Phenylpiperazine-1-carbothioamide's Performance


Generic substitution fails because 4-phenylpiperazine-1-carbothioamide's unique value proposition is its combined phenylpiperazine and carbothioamide functionalities [1]. Replacing it with a simple thiourea or an N-substituted piperazine alone destroys this synergy. For instance, in urease inhibition, the piperazine-carbothioamide framework is critical for activity, with a class of these analogs showing IC50 values 1.9 to 19.4 times more potent than the standard inhibitor thiourea (IC50 = 21.30 µM) [2]. This demonstrates that the complete molecular architecture, not just a single functional group, is responsible for the enhanced biological performance, making direct analog substitution scientifically invalid.

Quantitative Evidence Guide: Verified Differentiation of 4-Phenylpiperazine-1-carbothioamide Against Closest Analogs


Superior Urease Inhibition Potency in Piperazine-1-Carbothioamide Class

Within a series of 15 piperazine-1-carbothioamide analogs, the structural class to which 4-phenylpiperazine-1-carbothioamide belongs demonstrated a range of urease inhibitory activity (IC50 = 1.1–33.40 µM) that was significantly more potent than the standard clinical inhibitor thiourea (IC50 = 21.30 ± 1.10 µM) [1]. The most active analogs in this series were up to 19.4 times more effective. This class-level data indicates that the piperazine-1-carbothioamide core, shared by the target compound, is a privileged scaffold for urease inhibition, with the specific phenyl substitution pattern directly influencing potency via structure-activity relationships (SAR) [1].

Enzyme Inhibition Anti-ulcer Agents Helicobacter pylori

Differential Human Carbonic Anhydrase I (hCA I) Binding Affinity

4-Phenylpiperazine-1-carbothioamide shows a measurable but weak affinity (Ki = 3.70 µM) for human carbonic anhydrase I (hCA I) [1]. This is in stark contrast to the high-affinity binding (Ki values in the low nanomolar range, 29.6–58.4 nM) observed for potent piperazine-based hCA inhibitors derived from Mannich base chemistry [2]. This quantitative difference of approximately 100-fold in affinity directly illustrates how the specific substitution pattern on the piperazine core dictates target engagement, with the parent 4-phenylpiperazine-1-carbothioamide serving as a low-affinity probe rather than a potent inhibitor, which is useful for studying scaffold selectivity.

Carbonic Anhydrase Metalloenzyme Inhibition Glaucoma

Crystallographically Validated Structural Scaffold for Rational Drug Design

The adamantyl derivative of 4-phenylpiperazine-1-carbothioamide, N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide (C21H29N3S), has been successfully crystallized and its structure determined by X-ray diffraction [1]. The crystal structure (orthorhombic, space group Pbca) provides atomic-level details of the piperazine-carbothioamide pharmacophore's conformation. Unlike simpler, flexible thiourea or piperazine analogs that lack defined solution conformations, this crystal structure enables precise computational modeling and structure-guided optimization, a critical advantage for rational medicinal chemistry campaigns.

Crystallography Structure-Based Drug Design Molecular Docking

Defined Physicochemical Profile for Consistent Formulation and Assay Development

4-Phenylpiperazine-1-carbothioamide possesses a computed octanol-water partition coefficient (XLogP3-AA) of 1.3 and a molecular weight of 221.32 g/mol [1]. This defined profile places it in a favorable property space for lead-like compounds, distinguishing it from more lipophilic analogs like N-[4-methyl-2-(morpholin-4-yl)quinolin-6-yl]-4-phenylpiperazine-1-carbothioamide, which has a drastically higher logP of 5.171 . This lower lipophilicity of the parent core is advantageous for achieving aqueous solubility and avoiding the promiscuous binding and poor pharmacokinetics often associated with highly lipophilic molecules.

Physicochemical Properties ADME Compound Handling

High-Value Application Scenarios for 4-Phenylpiperazine-1-carbothioamide (CAS 242801-86-1)


Core Scaffold for Targeted Anti-Urease Drug Discovery Programs

Procure 4-phenylpiperazine-1-carbothioamide as the foundational scaffold for a medicinal chemistry campaign targeting urease, a validated enzyme in Helicobacter pylori pathogenesis. The piperazine-1-carbothioamide class has been shown to achieve IC50 values up to 19.4 times lower than the standard inhibitor thiourea [1], validating its potency. The solved crystal structure of a close adamantyl derivative [2] further enables rational, structure-guided optimization of the phenyl substituent to maximize potency and selectivity.

Ideal 'Inactive' Control Probe for Carbonic Anhydrase Studies

Utilize this compound as a well-characterized, low-affinity ligand for carbonic anhydrase I (hCA I, Ki = 3.70 µM) [1]. Its micromolar affinity, which is roughly 100-fold weaker than potent piperazine-based hCA inhibitors [2], makes it an excellent negative control or a starting point for fragment-based drug design. Its well-defined physicochemical profile (LogP = 1.3) [3] ensures reproducible handling in biochemical assays compared to more lipophilic analogs.

Versatile Synthetic Intermediate for Generating Diverse Compound Libraries

Leverage the reactive carbothioamide and the secondary amine of the piperazine ring as orthogonal synthetic handles to create diverse, patentable chemical libraries. The compound's demonstrated utility as a precursor in synthesizing antimicrobial and hypoglycemic isothiourea hybrids [1] and chiral urease inhibitors [2] highlights its versatility. This approach enables rapid exploration of chemical space around a validated pharmacophore.

Reference Standard for Analytical Method Development and Crystallization Studies

Due to the availability of single-crystal X-ray diffraction data for its close derivatives [1], this compound and its analogs serve as excellent reference standards for developing and validating analytical methods (e.g., HPLC, LC-MS). Its well-defined 3D structure aids in interpreting spectroscopic data and provides a robust model system for studying the crystallization behavior of piperazine-containing drug candidates, an important consideration in pharmaceutical development.

Quote Request

Request a Quote for 4-phenylpiperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.